molecular formula C11H21ClO3S B13560375 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride

2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride

Cat. No.: B13560375
M. Wt: 268.80 g/mol
InChI Key: LTJYOCRVIUSIOE-UHFFFAOYSA-N
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Description

2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride (CAS: 1340307-45-0) is a sulfonyl chloride derivative characterized by a methylcyclohexyl ether substituent. This compound is highly reactive due to the sulfonyl chloride functional group (-SO₂Cl), which is commonly utilized in organic synthesis for introducing sulfonate groups or as an electrophilic reagent. Its molecular structure includes a branched propane backbone with a 4-methylcyclohexyloxy group, contributing to increased steric hindrance and lipophilicity compared to linear analogs.

Key Safety Data (from ):

  • Hazard Codes (H-codes):
    • H224: Extremely flammable liquid and vapor.
    • H314: Causes severe skin burns and eye damage.
    • H335: May cause respiratory irritation.
  • Precautionary Measures (P-codes): P210: Keep away from heat/sparks/open flames. P280: Wear protective gloves/eye protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

2-methyl-3-(4-methylcyclohexyl)oxypropane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-9-3-5-11(6-4-9)15-7-10(2)8-16(12,13)14/h9-11H,3-8H2,1-2H3

InChI Key

LTJYOCRVIUSIOE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OCC(C)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride

General Synthetic Strategy

The synthesis of This compound generally follows a two-step approach:

  • Step 1: Formation of the corresponding sulfonic acid or sulfonate ester from the appropriate hydroxy ether precursor.
  • Step 2: Conversion of the sulfonic acid or sulfonate intermediate into the sulfonyl chloride using chlorinating agents.

This approach is common in sulfonyl chloride chemistry, where the sulfonic acid or sulfonate is first generated and then transformed into the sulfonyl chloride by reaction with reagents such as thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), or oxalyl chloride.

Specific Methodologies and Reaction Conditions

Sulfonation of the Ether Precursor
  • The starting material, 2-Methyl-3-((4-methylcyclohexyl)oxy)propane , is first subjected to sulfonation to introduce the sulfonic acid functionality at the 1-position of the propane chain.
  • Sulfonation can be achieved by reaction with sulfur trioxide complexes or chlorosulfonic acid under controlled low temperatures (typically below 0 °C to prevent side reactions).
  • The reaction mixture is often maintained in inert solvents such as dichloromethane (CH2Cl2) or pyridine to moderate reactivity and facilitate isolation.
Conversion to Sulfonyl Chloride
  • The sulfonic acid intermediate is then reacted with chlorinating agents. A common and effective reagent is phosphorus oxychloride (POCl3) , which converts sulfonic acids to sulfonyl chlorides with high efficiency.
  • Typical reaction conditions involve stirring the sulfonic acid in an aprotic solvent like xylene or dichloromethane at elevated temperatures (e.g., 100–130 °C for POCl3 reactions) to ensure complete conversion.
  • After reaction completion, the mixture is cooled, and the sulfonyl chloride is extracted using organic solvents such as dimethylbenzene (xylene) or diethyl ether.
  • Purification is achieved by distillation or recrystallization under controlled low temperatures to maintain compound stability.

Representative Experimental Procedure

Based on analogous sulfonyl chloride preparations and related sulfonate chemistry, a representative preparation might proceed as follows:

Step Reagents & Conditions Outcome
Sulfonation Starting ether + chlorosulfonic acid, 0 °C, 2 h, CH2Cl2 solvent Formation of sulfonic acid intermediate
Chlorination Sulfonic acid + POCl3, xylene solvent, 130 °C, 3 h Formation of sulfonyl chloride
Work-up Cooling to <30 °C, quenching with ice water, extraction with dimethylbenzene Isolation of crude sulfonyl chloride
Purification Distillation under reduced pressure or recrystallization at -78 °C in diethyl ether Pure this compound

Yield and Purity Data

  • Purity of sulfonyl chloride products prepared by POCl3 chlorination typically exceeds 95%, with yields ranging from 80% to 90% depending on reaction scale and work-up efficiency.
  • For example, in a related sulfonyl chloride preparation from sodium methyl sulfonate, yields of 90.35% and purity of 98.56% were reported using POCl3 in xylene at 130 °C.
  • Analogous sulfonyl chlorides with cyclohexyl ether substituents have been isolated in yields around 85-90% with purity confirmed by NMR and elemental analysis.

Analytical and Characterization Techniques

The preparation of This compound is typically monitored and confirmed by:

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Purity (%) Notes
Sulfonation of ether Chlorosulfonic acid or SO3 complex 0 °C, 1-2 h, CH2Cl2 or pyridine 85-90 (crude) - Controlled temperature to avoid side reactions
Chlorination to sulfonyl chloride Phosphorus oxychloride (POCl3) 100-130 °C, 2-4 h, xylene or CH2Cl2 85-90 >95 Efficient conversion, requires careful quenching
Purification Distillation or recrystallization Low temperature (-78 °C) - >98 Prevents decomposition

Research Discoveries and Insights

  • The use of phosphorus oxychloride in xylene as a solvent medium is a well-established method to prepare high-purity sulfonyl chlorides with high yield and operational simplicity.
  • Reaction temperature control is critical; temperatures around 130 °C optimize conversion without degrading sensitive ether substituents.
  • Cooling and quenching steps with ice water and low-temperature ether suspensions help isolate sulfonyl chlorides as stable solids, minimizing hydrolysis or decomposition.
  • Solvolysis studies of related sulfonyl chlorides indicate that the sulfonyl chloride moiety undergoes concerted nucleophilic substitution mechanisms, which informs stability and reactivity profiles in synthesis and applications.
  • The presence of bulky cyclohexyl ether groups influences steric hindrance and may affect reaction kinetics and purification strategies.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used in the presence of a base like triethylamine or pyridine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl chlorides are a class of compounds with broad reactivity, but their properties vary significantly depending on substituents. Below is a detailed comparison of 2-methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride with structurally related sulfonyl chlorides.

Table 1: Comparative Analysis of Sulfonyl Chlorides

Compound Name Molecular Weight (g/mol) Key Hazards (H-codes) Reactivity Notes Storage Conditions
This compound ~264.8* H224, H314, H335 High flammability; corrosive; air-sensitive Store in cool, ventilated area; inert atmosphere recommended
Methanesulfonyl chloride 114.55 H314, H335 Less volatile; moderate flammability (H226) Room temperature (sealed container)
Ethanesulfonyl chloride 128.59 H314, H335 Similar to methanesulfonyl chloride Avoid moisture
2-Propanesulfonyl chloride 142.62 H314, H335, H227 Lower flammability (H227: combustible liquid) Stable under dry conditions

*Estimated based on structural formula.

Key Findings:

Flammability:

  • The target compound exhibits extreme flammability (H224) , likely due to the methylcyclohexyloxy group increasing volatility. In contrast, methanesulfonyl chloride is classified under H226 (flammable liquid and vapor), while 2-propanesulfonyl chloride is less reactive (H227: combustible liquid) .

However, the sulfonyl chloride group remains highly reactive toward nucleophiles (e.g., amines, alcohols).

Health Hazards:

  • All listed sulfonyl chlorides share H314 (corrosivity) and H335 (respiratory irritation) , consistent with their electrophilic nature.

Storage Requirements:

  • The target compound requires stricter storage conditions (cool, inert atmosphere) due to its flammability and air sensitivity, whereas simpler analogs like ethanesulfonyl chloride are stable under dry, room-temperature conditions.

Biological Activity

2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride, commonly referred to as sulfonyl chloride, is a compound with significant potential in organic synthesis and medicinal chemistry. Its structure features a sulfonyl chloride functional group that imparts notable reactivity, making it useful in various chemical reactions. This article explores its biological activity, mechanisms of action, and potential applications based on existing research.

  • Molecular Formula: C11H21ClO3S
  • Molecular Weight: 268.80 g/mol
  • CAS Number: 1340307-45-0

The compound is characterized by its sulfonyl chloride moiety, which is reactive towards nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from its ability to react with various biological nucleophiles. The following mechanisms have been identified:

  • Formation of Sulfonamides:
    • When reacted with amines, this compound forms sulfonamides, which are known for their antibacterial properties. This reaction pathway suggests potential applications in developing antimicrobial agents.
  • Synthesis of Sulfonate Esters:
    • The reaction with alcohols leads to the formation of sulfonate esters, which can be utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.
  • Hydrolysis:
    • Hydrolysis of the sulfonyl chloride can yield sulfonic acids, which may exhibit different biological activities compared to the parent compound.

Antimicrobial Activity

A study investigated the antimicrobial properties of various sulfonamides derived from sulfonyl chlorides. The results indicated that compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Applications in Medicinal Chemistry

Research has highlighted the utility of this compound as a building block in synthesizing bioactive molecules. For instance, derivatives have been synthesized that exhibit anti-inflammatory and analgesic properties, indicating its potential role in drug development.

Comparison with Related Compounds

Compound NameCAS NumberSimilarityUnique Features
3-Methylcyclohexanol5890-92-80.91Simple alcohol structure
2-Methylpropane-1-sulfonyl Chloride1822360.88Smaller molecular size
3-Isopropylphenol617-94-70.90Aromatic structure
4-Methylphenol106-44-50.89Contains a phenolic group

The table above illustrates compounds that share structural similarities with this compound, highlighting their unique features and applications in various fields.

Q & A

Basic: What are the recommended handling and storage protocols for this compound to ensure stability and safety?

Answer:

  • Handling: Conduct reactions under inert gas (e.g., nitrogen or argon) to prevent moisture exposure . Use spark-free tools and anti-static equipment to mitigate explosion risks (P242, P243) . Avoid contact with water due to vigorous reactivity (P223) .
  • Storage: Store in airtight containers (P233) in cool (P235), dry (P402), and well-ventilated areas (P403). Protect from heat sources (>50°C) to prevent decomposition (H241, H242) .

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

  • Spectroscopy:
    • 1H/13C NMR: Use deuterated chloroform (CDCl3) to resolve methylcyclohexyl and sulfonyl chloride peaks. Compare with analogs in (e.g., biphenyl oxazole derivatives) .
    • IR Spectroscopy: Confirm sulfonyl chloride (S=O stretch ~1370–1400 cm⁻¹) and ether linkages (C-O-C ~1100 cm⁻¹).
  • Chromatography: Employ silica gel column chromatography (hexane/ethyl acetate gradients) for purification, as demonstrated in for structurally similar acrylaldehydes .

Advanced: How can Suzuki coupling reactions involving this sulfonyl chloride be optimized?

Answer:

  • Catalyst System: Use Pd(dppf)Cl₂·CH₂Cl₂ (as in ) with ligand-to-metal ratios of 1:1–1:2 .
  • Conditions: Maintain anhydrous 1,4-dioxane or THF as solvents, and add potassium acetate (KOAc) as a base to stabilize intermediates .
  • Monitoring: Track coupling efficiency via TLC (silica, UV-active spots) or HPLC-MS to detect byproducts like dechlorinated species.

Advanced: How to resolve contradictions in solvent choice for nucleophilic substitutions involving this compound?

Answer:

  • Polarity Screening: Test solvents with varying dielectric constants (e.g., DMSO vs. DCM) to assess reaction rates and byproduct profiles.
  • Controlled Experiments: Use Design of Experiments (DoE) to evaluate solvent interactions with the 4-methylcyclohexyl group, which may sterically hinder reactivity in polar aprotic media.
  • Computational Support: Perform DFT calculations (e.g., Gaussian 16) to model solvent effects on transition states.

Basic: What are the stability profiles of this compound under varying pH and thermal conditions?

Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>120°C, per H241) .
  • pH Sensitivity: Test hydrolytic stability in buffered solutions (pH 2–12). Sulfonyl chlorides typically degrade rapidly in basic conditions (e.g., pH >9) via hydrolysis to sulfonic acids.

Advanced: How to design experiments for impurity profiling in large-scale syntheses?

Answer:

  • Analytical Workflow:
    • HPLC-MS: Use C18 columns (3.5 µm, 150 mm) with acetonitrile/water gradients (0.1% formic acid) to separate sulfonic acid byproducts (m/z +16 from parent ion).
    • Reference Standards: Compare retention times with pharmacopeial impurities (e.g., EP-grade reference materials in ) .
  • Root-Cause Analysis: Correlate impurity levels with reaction parameters (e.g., excess reagents, incomplete inertion).

Advanced: What computational strategies are effective for predicting reaction pathways?

Answer:

  • Mechanistic Modeling: Apply density functional theory (DFT) to map energy barriers for sulfonyl chloride activation steps (e.g., B3LYP/6-31G* level).
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO vs. ethers) to predict steric effects from the 4-methylcyclohexyl substituent.

Basic: How to mitigate toxicity risks during in vitro bioactivity assays?

Answer:

  • Exposure Control: Use fume hoods (P341) and PPE (nitrile gloves, goggles) to prevent inhalation (H331) or dermal contact (H314) .
  • Waste Disposal: Quench residual sulfonyl chloride with ice-cold sodium bicarbonate before aqueous disposal (P501) .

Advanced: How to troubleshoot low yields in esterification reactions with this compound?

Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or DMAP to enhance nucleophilicity of alcohol reactants.
  • Byproduct Trapping: Add molecular sieves (3Å) to sequester HCl byproducts, which may inhibit reaction progress.
  • In Situ Monitoring: Use FTIR to track carbonyl intermediate formation (C=O stretch ~1700 cm⁻¹).

Advanced: What are the best practices for analyzing stereochemical outcomes in derivatives?

Answer:

  • Chiral HPLC: Utilize amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol eluents to resolve enantiomers.
  • X-ray Crystallography: Co-crystallize derivatives with heavy atoms (e.g., bromine-substituted analogs) for absolute configuration determination.

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